molecular formula C12H14O2 B1602157 Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate CAS No. 53273-37-3

Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B1602157
CAS No.: 53273-37-3
M. Wt: 190.24 g/mol
InChI Key: ITYDRDKUXNKSAY-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate exhibits interesting reactivity in chemical synthesis. For instance, Koz’minykh et al. (2006) demonstrated that methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates can react with aromatic amines, leading to products of regioselective addition at the α-position of the activated exocyclic C=C bond (Koz’minykh et al., 2006). This highlights its potential as a building block in organic chemistry for synthesizing complex molecules.

Anticancer Activity

Research has shown that derivatives of 2,3-dihydro-1H-inden-1-one, a structurally related compound, exhibit anticancer activities. Karaburun et al. (2018) synthesized and studied the anticancer activity of certain 1H-inden-1-one substituted acetamide derivatives, suggesting potential therapeutic applications (Karaburun et al., 2018).

Photovoltaic Properties

The compound and its related derivatives have also been explored in the field of solar energy. Ali et al. (2020) designed new molecules based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene for enhancing photovoltaic properties. These molecules show potential in organic solar cell applications (Ali et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been studied as corrosion inhibitors. Elazhary et al. (2019) investigated the corrosion inhibition of related triazole derivatives in sulfuric acid solutions, demonstrating their effectiveness as mixed-type inhibitors (Elazhary et al., 2019).

Antimicrobial Activity

Compounds structurally similar to this compound have been evaluated for antimicrobial properties. For example, Swamy et al. (2019) synthesized inden-1-one derivatives and tested them against bacterial and fungal organisms, showing moderate to good antimicrobial activity (Swamy et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest in crystallography. Studies like that of Li et al. (2015) have detailed the crystal structure of related compounds, which is essential for understanding their chemical properties and potential applications (Li et al., 2015).

Future Directions

The future directions for research on “Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . As with any chemical compound, it’s important to fully understand its properties and potential impacts on health and the environment.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYDRDKUXNKSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555712
Record name Methyl (2,3-dihydro-1H-inden-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53273-37-3
Record name Methyl (2,3-dihydro-1H-inden-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Lanc, 19.6 g, 111 mmol) was dissolved in methanol (100 mL) and cooled in an ice bath. Thionyl chloride (9.7 mL, 133 mmol) was slowly added dropwise thereto under stirring. After completing the dropwise addition, the ice bath was removed and the reaction solution was additionally stirred for 30 minutes. Upon the completion of the reaction, the reaction solution was added in small portions to ice-cold sodium bicarbonate solution under stirring. The reaction mixture was extracted twice with ethyl acetate, and the obtained organic layer was washed once with water, dried over anhydrous magnesium sulfate, and the reaction solution was concentrated to obtain the target compound (21.2 g, Yield 100%).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of indan-2-yl-acetic acid (Lancaster, 20 g, 0.11 mol) in methanol (200 mL) was stirred and cooled to 0–10° C. in an ice bath and treated drop-wise with thionyl chloride (14.8 g, 0.125 mol). The mixture was stirred at RT for 16 h, concentrated in vacuo, and the oily residue was dissolved in ethyl acetate, washed with 2.5 N sodium hydroxide, water, and brine, dried (MgSO4), and concentrated in vacuo to give the title compound (21 g, 97%) which solidified.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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